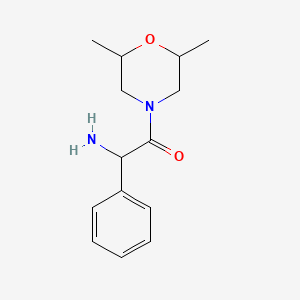

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one

Description

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one is a morpholine-substituted β-amino ketone derivative. It is commercially available as a hydrochloride salt (CAS: 1214808-81-7, sc-341087), sold by Santa Cruz Biotechnology and listed in experimental catalogs as a mixture of diastereomers . The compound features a 2,6-dimethylmorpholine ring, which contributes to its stereochemical complexity and physicochemical properties.

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

2-amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethanone |

InChI |

InChI=1S/C14H20N2O2/c1-10-8-16(9-11(2)18-10)14(17)13(15)12-6-4-3-5-7-12/h3-7,10-11,13H,8-9,15H2,1-2H3 |

InChI Key |

HJMJZDVMWMDIGL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C(C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one typically involves multiple steps. One common method includes the reaction of 2,6-dimethylmorpholine with a suitable phenyl ketone under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Piperazine Derivatives

Examples :

- 2-Amino-1-(4-(3-chlorophenyl)piperazin-1-yl)-2-phenylethan-1-one (Compound 25)

- 2-Amino-1-(4-(4-chlorophenyl)piperazin-1-yl)-2-phenylethan-1-one (Compound 26)

Key Differences :

- In contrast, the target compound’s morpholine ring has 2,6-dimethyl groups, which increase steric bulk and lipophilicity .

- Synthesis : Compounds 25 and 26 were synthesized in high yields (94–96%) via UPLC-confirmed routes, suggesting efficient synthetic pathways. The target compound’s commercial availability () implies standardized production but lacks disclosed yield data .

Hydroxyphenyl Analogs

Example :

- 2-Amino-1-(2-hydroxyphenyl)ethanone (CAS: 72481-17-5)

Key Differences :

- However, this may reduce membrane permeability .

- Synthesis: Synthesized via reduction of nitro-coumarin derivatives with hydriodic acid, a method distinct from the target compound’s likely aminoketone formation routes .

Spirocyclic and Diazaspiro Derivatives

Example :

- 1-(2ʹʹ,6ʹʹ-Diazaspiro[3.3]heptan-2ʹʹ-yl)-2-(4ʹ-chlorophenyl)-2-phenylethan-1-one (S13)

Key Differences :

Pyrrolidine Derivatives

Example :

- (S)-2-Amino-1-((S)-3-hydroxypyrrolidin-1-yl)-2-phenylethan-1-one

Key Differences :

- Chirality and Hydrophilicity : The hydroxypyrrolidine group introduces an additional chiral center and hydroxyl group, enhancing stereochemical diversity and hydrophilicity. This contrasts with the dimethylmorpholine group, which prioritizes lipophilicity and metabolic stability .

Biological Activity

2-Amino-1-(2,6-dimethylmorpholin-4-yl)-2-phenylethan-1-one, also known as this compound hydrochloride (CAS Number: 1214808-81-7), is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C14H21ClN2O2, with a molecular weight of 284.78 g/mol. The compound features a morpholine ring and an amino group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H21ClN2O2 |

| Molecular Weight | 284.78 g/mol |

| CAS Number | 1214808-81-7 |

Anticancer Activity

Recent studies have explored the cytotoxic effects of related compounds that share structural similarities with this compound. For example, a series of synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines. These compounds were evaluated using the MTT assay against MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer) cell lines. Notably, some derivatives exhibited higher potency than cisplatin, a standard chemotherapy drug, particularly against the MDA-MB-231 cell line .

The mechanism behind the anticancer activity appears to involve the induction of apoptosis in cancer cells. Morphological assessments using Hoechst staining indicated increased sub-G1 populations in treated cells, suggesting that these compounds effectively trigger apoptotic pathways . The presence of the morpholine moiety may enhance cellular uptake and interaction with biological targets.

Neuroprotective Effects

In addition to anticancer properties, compounds similar to this compound have been investigated for neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and provide protection against oxidative stress in neuronal cells.

Antimicrobial Activity

Some derivatives have also shown antimicrobial properties. The ability to inhibit the growth of various bacterial strains suggests that these compounds could serve as potential leads for developing new antimicrobial agents.

Case Studies

Several studies have highlighted the biological activities of similar compounds:

- Cytotoxicity Study : A study published in PubMed evaluated a series of naphthoquinone-benzamide derivatives that included similar structural motifs to this compound. These derivatives exhibited significant cytotoxicity against multiple cancer cell lines and induced apoptosis through specific signaling pathways .

- Neuroprotection : Research indicated that certain morpholine derivatives could protect against neuronal damage in models of neurodegeneration. The protective effects were linked to reduced oxidative stress and improved mitochondrial function.

- Antimicrobial Efficacy : In vitro studies demonstrated that some morpholine-containing compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting their potential application in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.